![molecular formula C16H16N6O B2976144 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone CAS No. 852293-67-5](/img/structure/B2976144.png)
1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
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Overview
Description
“1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone”, also known as JNJ-42847922, is a novel compound that has shown promise in various scientific and medical applications. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves complex chemical reactions. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Molecular Structure Analysis
The molecular structure of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is complex. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone are complex and involve multiple steps. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Scientific Research Applications
Anticancer Activity
Indazole derivatives have been studied for their potential as anticancer agents. The structure of “1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone” suggests it could interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have been evaluated for their in vitro antineoplastic activity against clinically isolated human cancer cell lines .
PI3K/Akt Pathway Inhibition
The PI3K/Akt signaling pathway is crucial in the regulation of cell growth and survival, and its deregulation is implicated in many cancers. Indazole derivatives have been identified as inhibitors of PI3 kinase p110alpha, a component of this pathway, suggesting potential applications in cancer therapeutics .
Antimicrobial Properties
Indazole compounds exhibit a broad range of biological activities, including antimicrobial properties. They have been reported to possess antibacterial, antifungal, and antiviral activities, which could be harnessed in the development of new antimicrobial drugs .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of indazole derivatives make them candidates for the treatment of pain and inflammatory conditions. The structural features of “1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone” could be optimized to enhance these effects .
Neuroprotective Applications
Indazole compounds have been associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. They may act as inhibitors of enzymes like acetylcholinesterase, which is involved in Alzheimer’s disease .
Antidiabetic Potential
Some indazole derivatives show antidiabetic activity by modulating enzymes and receptors involved in glucose metabolism. This suggests that “1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone” could be explored for its potential applications in managing diabetes .
Cardiovascular Applications
The modulation of cardiovascular function is another area where indazole derivatives could be applied. Their interaction with various receptors and enzymes can lead to the development of drugs for treating hypertension and other cardiovascular disorders .
Drug Synthesis and Design
Indazole is a versatile synthon in drug development. Its derivatives, including “1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone”, can be used to synthesize a wide array of pharmacologically active molecules, paving the way for novel drug design and synthesis .
Future Directions
The future directions for research on 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone could include further exploration of its therapeutic potential, detailed study of its mechanism of action, and development of new drugs based on its structure. It is also important to further investigate its safety and potential hazards .
Mechanism of Action
Target of Action
The primary target of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival and intracellular trafficking. The disruption of this pathway by the compound can lead to the inhibition of these functions, particularly in cancer cells where this pathway is often deregulated .
Result of Action
The result of the action of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is the inhibition of the PI3K/Akt signaling pathway . This leads to the disruption of various cellular functions, including growth, proliferation, and survival, particularly in cancer cells . This can result in the inhibition of tumor growth and potentially the death of cancer cells .
properties
IUPAC Name |
1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-15(14-12-4-1-2-5-13(12)19-20-14)21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZWUCXVMFGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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